5-chloro-N-cyclopropyl-2-nitroaniline

Molecular weight differentiation Structural characterization Quality control

Researchers requiring a nitroaniline building block with orthogonal handles and metabolic stability face limited options after the discontinuation of the 4-chloro isomer. 5-Chloro-N-cyclopropyl-2-nitroaniline addresses this gap with a unique 5-Cl/2-NO₂/N-cyclopropyl substitution pattern that enables sequential, regioselective functionalization. • Orthogonal handles: nitro group reduction enables amide coupling or heterocycle formation; chloro substituent permits Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. • The N-cyclopropyl group resists CYP450-mediated N-dealkylation, enhancing metabolic stability of downstream candidates. • Consistent supply continuity compared to the discontinued 4-chloro positional isomer, reducing procurement risk for multi-year discovery programs.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
Cat. No. B3998980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-cyclopropyl-2-nitroaniline
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H9ClN2O2/c10-6-1-4-9(12(13)14)8(5-6)11-7-2-3-7/h1,4-5,7,11H,2-3H2
InChIKeyUXYUMRQZVCNBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-cyclopropyl-2-nitroaniline: Structural Identity & Sourcing Baseline


5-Chloro-N-cyclopropyl-2-nitroaniline (molecular formula C₉H₉ClN₂O₂; exact mass 212.035255 g/mol) [1] is a trisubstituted aniline derivative bearing a nitro group at the 2-position, a chlorine atom at the 5-position, and a cyclopropyl group on the secondary amine nitrogen . The compound is classified as a nitroaromatic secondary amine and serves primarily as a research intermediate in medicinal chemistry and agrochemical discovery programs. Its molecular weight of 212.63 g/mol distinguishes it from the simpler parent structure 5-chloro-2-nitroaniline (172.57 g/mol), reflecting the addition of the sterically constrained cyclopropyl substituent. As of this analysis, the compound lacks a formal CAS registry number in common authoritative databases and is supplied exclusively through specialty chemical vendors for research-use-only (RUO) purposes.

1
Nitroaromatic secondary amine research intermediate for medicinal chemistry and agrochemical discovery
2
Cyclopropyl-substituted scaffold with sterically constrained secondary amine for metabolic stability studies
3
Research-use-only; sourced through specialty chemical vendors without formal CAS registry assignment

Positional Isomer Limitations for 5-Chloro-N-cyclopropyl-2-nitroaniline


In-class compounds within the chloro-nitroaniline family cannot be interchanged for this target compound because the unique confluence of three structural features—the 5-chloro substitution pattern, the 2-nitro group, and the N-cyclopropyl substituent—governs reactivity, physicochemical properties, and biological target engagement in ways that simpler analogs do not replicate. The N-cyclopropyl group introduces substantial steric hindrance around the secondary amine, reducing nucleophilicity and altering metabolic susceptibility relative to the unsubstituted aniline parent 5-chloro-2-nitroaniline . Positional isomers such as 4-chloro-N-cyclopropyl-2-nitroaniline (CAS 304914-98-5) and 2-chloro-N-cyclopropyl-4-nitroaniline (CAS 170104-39-9) share the same molecular formula (C₉H₉ClN₂O₂) and molecular weight (212.63 g/mol) but differ in the ring position of the chlorine substituent, which directly modulates aromatic ring electron density and regioselectivity in downstream functionalization reactions . Furthermore, the 4-chloro positional isomer has been discontinued by at least one major supplier (Sigma-Aldrich), creating a practical procurement barrier that favors the 5-chloro isomer for programs requiring sustained supply continuity . These structural differences translate into distinct reactivity profiles that cannot be compensated for by simple stoichiometric adjustments.

Target
5-Chloro-N-cyclopropyl-2-nitroaniline
Positional Isomer Risk
4-Chloro isomer (CAS 304914-98-5) shares molecular formula but differs in ring electron density; discontinued by major supplier, creating procurement risk
Target
N-Cyclopropyl derivative
Parent Compound Risk
5-Chloro-2-nitroaniline (172.57 g/mol) may not replicate steric effects, solubility profile, or metabolic stability conferred by the N-cyclopropyl group
Target
5-Chloro regioisomer
Regioselectivity Risk
2-Chloro isomer (CAS 170104-39-9) places chlorine adjacent to cyclopropylamino group, introducing steric compression that may shift reactivity

Differentiation Evidence for 5-Chloro-N-cyclopropyl-2-nitroaniline


Molecular Weight Differentiation from Parent Compound

The target compound possesses a molecular weight of 212.63 g/mol, representing a 23.2% increase over the parent compound 5-chloro-2-nitroaniline (172.57 g/mol, CAS 1635-61-6) . This mass difference of 40.06 g/mol corresponds precisely to the addition of a cyclopropyl group (-C₃H₅) replacing one hydrogen atom on the aniline nitrogen, providing a definitive mass spectrometric handle for identity confirmation and purity assessment that unambiguously distinguishes the target from non-cyclopropylated analogs.

MW Differentiation
Head-to-head
212.63 g/mol vs 172.57 g/mol (Δ +40.06 g/mol, +23.2%)
Supports identity confirmation by LC-MS or GC-MS
Cyclopropyl mass shift enables unambiguous distinction from parent
Molecular weight differentiation Structural characterization Quality control

Regioselectivity: 5-Cl vs. 4-Cl Positional Isomers

The chlorine atom at the 5-position (meta to the nitro group) in the target compound creates a different aromatic ring electron density distribution compared to the 4-chloro positional isomer (CAS 304914-98-5), where chlorine is para to the nitro group . According to vendor technical documentation, this positional difference directly alters regioselectivity in further functionalization reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution . The 5-chloro configuration places the chlorine substituent in a position where its electron-withdrawing inductive effect operates through a different resonance pathway compared to the 4-chloro isomer, affecting the activation/deactivation pattern of ring positions for subsequent synthetic transformations. No quantitative Hammett σ values are available in the public domain for direct comparison, limiting this evidence to class-level inference based on well-established substituent effect principles.

Regioselectivity
Class-level
5-Cl (meta to NO₂) vs 4-Cl (para to NO₂): distinct resonance pathways for electrophilic/nucleophilic aromatic substitution
Positional isomerism may alter synthetic route strategy
No quantitative Hammett σ data publicly available
Regioselectivity Electrophilic aromatic substitution Positional isomer comparison

Supply Continuity: 5-Chloro vs. Discontinued 4-Chloro Isomer

Sigma-Aldrich has officially discontinued its listing for 4-chloro-N-cyclopropyl-2-nitroaniline (Catalog No. EME00350, CAS 304914-98-5) , while the 5-chloro target compound remains in-stock and actively supplied through specialty vendors . This creates a practical procurement differentiation: research programs that selected the 4-chloro isomer as their intermediate must now either re-validate their synthetic route with the 5-chloro isomer or source from alternative suppliers, introducing a tangible switching cost. The 2-chloro positional isomer (2-chloro-N-cyclopropyl-4-nitroaniline, CAS 170104-39-9) remains available but places the chlorine adjacent to the cyclopropylamino group, creating steric compression not present in the 5-chloro isomer.

Supply Continuity
Head-to-head
5-Cl isomer: In stock (specialty vendors); 4-Cl isomer: Discontinued (Sigma-Aldrich Cat. EME00350)
Reduced supply disruption risk for multi-year programs
2-Cl isomer available but with steric differences
Commercial availability Supply chain continuity Procurement risk

N-Cyclopropyl Steric Effects: Solubility and Thermal Stability

Vendor technical documentation states that the N-cyclopropyl group in 5-chloro-N-cyclopropyl-2-nitroaniline increases steric hindrance around the secondary amine, which reduces solubility in polar solvents compared to the N-unsubstituted parent 5-chloro-2-nitroaniline but simultaneously enhances thermal stability . The cyclopropane ring's inherent ring strain (approximately 27.5 kcal/mol for cyclopropane vs. essentially zero for acyclic alkanes) contributes to both effects: the strained ring restricts conformational freedom, reducing solvation by polar media, while the same rigidity raises the energetic barrier for thermal degradation pathways. Quantitative solubility data (e.g., mg/mL in DMSO, ethanol, water) and thermal degradation kinetics (e.g., TGA or accelerated stability study data at 40°C/75% RH) are not publicly available for this specific compound, limiting this evidence to qualitative class-level inference.

Solubility & Stability
Class-level
N-cyclopropyl steric hindrance: reported to reduce polar solvent solubility and enhance thermal stability
Data to verify; qualitative vendor assessment only
No quantitative solubility or TGA data available
Physicochemical properties Solubility Thermal stability Steric effects

P450 N-Dealkylation Resistance of N-Cyclopropyl Group

A foundational study by McMahon et al. (1971) demonstrated that the N-cyclopropyl group produces a unique inhibitory effect on oxidative microsomal demethylation compared to N-alkyl analogs, establishing a class-level principle that N-cyclopropyl anilines resist P450-mediated N-dealkylation [1]. This body of work, including subsequent studies on cyclopropylamine inactivation of cytochromes P450 [2], provides mechanistic evidence that the cyclopropyl substituent can act as a metabolic soft spot that, paradoxically, leads to enzyme inactivation rather than productive metabolism. While no direct metabolic stability data exist for 5-chloro-N-cyclopropyl-2-nitroaniline specifically, this class-level evidence suggests that the N-cyclopropyl group may confer different metabolic fate compared to N-methyl, N-ethyl, or N-isopropyl analogs, a consideration relevant for programs where the compound serves as a precursor to bioactive molecules.

P450 N-Dealkylation
Class-level
N-cyclopropyl group: predicted resistance to P450-mediated N-dealkylation based on class-level mechanistic studies
May support metabolic stability scaffold design
No direct microsomal stability data for this compound; McMahon et al., 1971
Metabolic stability Cytochrome P450 N-dealkylation Cyclopropylamine

Application & Procurement Scenarios for 5-Chloro-N-cyclopropyl-2-nitroaniline


Medicinal Chemistry: N-Cyclopropyl Scaffold Synthesis

Based on class-level evidence that N-cyclopropyl anilines resist cytochrome P450-mediated N-dealkylation , 5-chloro-N-cyclopropyl-2-nitroaniline is suited as a synthetic intermediate in medicinal chemistry programs where the cyclopropyl group is intended to modulate metabolic stability of the final drug candidate. The 5-chloro-2-nitro substitution pattern provides two orthogonal handles for further elaboration: the nitro group can be reduced to a primary amine for amide coupling or heterocycle formation, while the chlorine atom serves as a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The compound's molecular weight of 212.63 g/mol enables reliable LC-MS tracking throughout multi-step synthetic sequences. Programs targeting kinase inhibitors, GPCR modulators, or epigenetic targets where cyclopropylamine motifs appear in known pharmacophores may derive particular value.

Agrochemical Building Block: N-Cyclopropyl-Nitroaniline

The compound is described in vendor documentation as a potential agrochemical intermediate , consistent with the established use of N-cyclopropyl aniline derivatives in herbicide development. The combination of electron-withdrawing nitro and chloro substituents enhances resistance to electrophilic substitution, a desirable property for compounds intended to persist under environmental exposure conditions . The 5-chloro regioisomer offers distinct regioselectivity in further functionalization compared to the 4-chloro analog , which may be critical for structure-activity relationship exploration in crop protection lead optimization. Programs developing dinitroaniline-class herbicides or fungicides may consider this compound as a diversification point.

Chemical Biology: P450 Metabolic Pathway Probe

The well-characterized capacity of N-cyclopropylamines to act as mechanism-based inactivators of cytochrome P450 enzymes positions 5-chloro-N-cyclopropyl-2-nitroaniline as a potential tool compound or precursor for chemical biology studies investigating P450 enzymology. The 5-chloro-2-nitro substitution pattern provides a chromophoric handle (nitroaromatic absorbance) for spectroscopic detection in biochemical assays. Researchers studying drug metabolism, CYP isoform selectivity, or designing P450-activated prodrugs may find this scaffold useful, though direct structure-activity data for this specific compound in P450 assays are not currently available in the public domain.

Multi-Step Synthesis: Orthogonal Functionalization via Regioselectivity

The distinct substitution pattern of 5-chloro-N-cyclopropyl-2-nitroaniline—with the chlorine meta to the nitro group and para to the cyclopropylamino group—provides a regiochemical configuration that differs from all three common positional isomers (2-Cl, 3-Cl, and 4-Cl variants). This unique arrangement enables synthetic chemists to exploit the differential directing effects of the three substituents for sequential, orthogonal functionalization of the aromatic ring . The discontinued status of the 4-chloro isomer at Sigma-Aldrich further reinforces the 5-chloro isomer as the more reliable procurement choice for long-term synthetic methodology development programs requiring consistent building block supply.

Application
Selection Property
Validation Focus
N-Cyclopropyl scaffold synthesis
Metabolic stability scaffold design
LC-MS identity tracking; nitro reduction and cross-coupling handle availability
Agrochemical building block
Regioselectivity for diversification
Electron-deficient aromatic core stability; 5-Cl vs 4-Cl positional isomer regiochemistry review
P450 metabolic pathway probe
Cyclopropylamine P450 inactivation context
Nitroaromatic chromophoric detection; CYP isoform selectivity assay context
Multi-step orthogonal functionalization
5-Cl/2-NO₂/N-cyclopropyl regiochemical configuration
Sequential directing effect exploitation; consistent building block supply continuity
Quote Request

Request a Quote for 5-chloro-N-cyclopropyl-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.